(8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-keto-23,24-Bisnorchol-4-en-22-ol involves the degradation of natural sterols. One common method includes the use of cholic acids as starting materials . The reaction conditions typically involve the use of organic solvents such as chloroform and ethyl acetate, with slight solubility observed in these solvents . The melting point of the compound is 178-180°C, and the boiling point is approximately 464.1°C .
Industrial Production Methods
Industrial production of 3-keto-23,24-Bisnorchol-4-en-22-ol often involves biotransformation processes using engineered microorganisms. For example, Mycobacterium neoaurum has been developed to produce this compound from phytosterols . The biotransformation process can be enhanced by improving oxygen transfer rates and using cyclodextrin-resting cell systems to increase the bioavailability of sterols .
Chemical Reactions Analysis
Types of Reactions
3-keto-23,24-Bisnorchol-4-en-22-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various steroid derivatives, which can be further used in the synthesis of pharmaceutical compounds .
Scientific Research Applications
3-keto-23,24-Bisnorchol-4-en-22-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-keto-23,24-Bisnorchol-4-en-22-ol involves its role as an intermediate in steroid biosynthesis. It acts on molecular targets such as enzymes involved in the steroidogenesis pathway. The compound is crucial in the formation of steroid hormones by modifying functional groups on the steroid backbone .
Comparison with Similar Compounds
Similar Compounds
Stigmasterol: A plant sterol with a similar structure but different functional groups.
Cholesterol: A well-known sterol in animals, differing mainly in the side chain structure.
Pregnenolone: A precursor to various steroid hormones, similar in structure but with different functional groups.
Uniqueness
3-keto-23,24-Bisnorchol-4-en-22-ol is unique due to its specific role as an intermediate in the preparation of follicular fluid-meiosis activating sterol and its involvement in the synthesis of steroidal drugs .
Properties
IUPAC Name |
17-(1-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOYQVXPIEQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.